molecular formula C11H12N6O B1350781 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

Cat. No.: B1350781
M. Wt: 244.25 g/mol
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide typically involves the reaction of 1H-1,2,4-triazole with ethanimidoyl chloride, followed by the introduction of benzenecarbohydrazide. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety, which is known to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. This binding can disrupt biological processes, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide
  • 1-{N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide
  • 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Uniqueness

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the benzenecarbohydrazide moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

InChI

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18)

InChI Key

LFOSQNMLHWWKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N

Origin of Product

United States

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